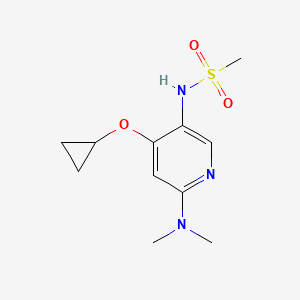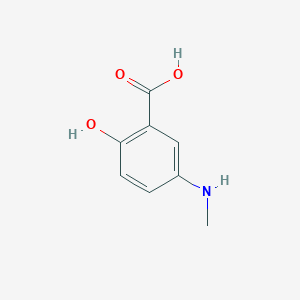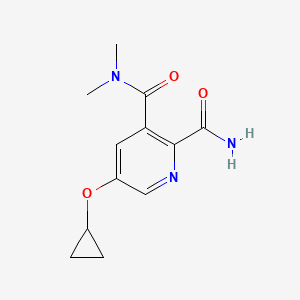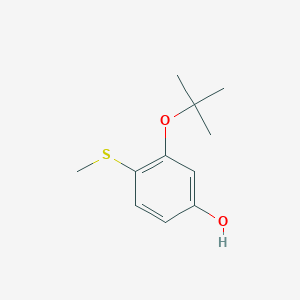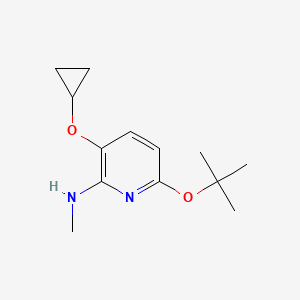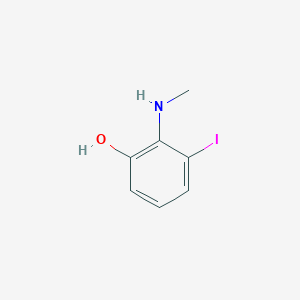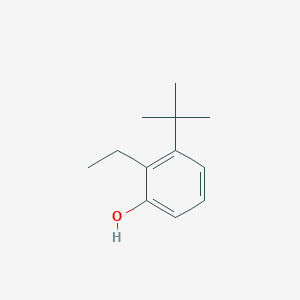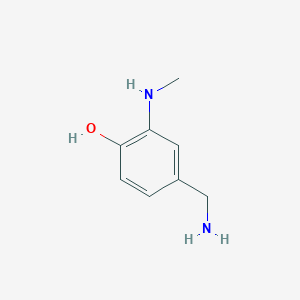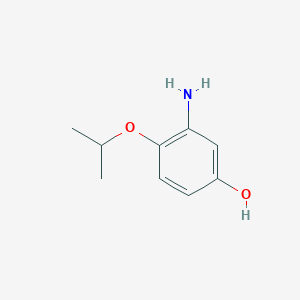
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The purification of the final product is usually achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of nitrogen-containing compounds.
科学的研究の応用
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
1-Tert-butyl-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
1-Tert-butyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-Tert-butyl-3-ethoxy-2-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
1-Tert-butyl-3-cyclopropoxy-2-nitrobenzene is unique due to the presence of the cyclopropoxy group, which introduces strain and affects the compound’s reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactions and for developing new synthetic methodologies.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-tert-butyl-3-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-5-4-6-11(12(10)14(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
LMUQMVUGQGJQIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


